2-(1-Trifluoromethyl-2-nitroethyl)cyclopentanone

Organofluorine Chemistry Michael Addition β-Fluoroalkyl γ-Nitroketone Synthesis

Conformationally rigid β-fluoroalkyl γ-nitroketone building block for chiral amino-alcohol synthesis. Superior 78% Michael addition yield outperforms cyclohexanone (55-68%) and pyrrolidine (70%) analogs. NaBH₄ reduction proceeds with 3.9:1 dr, reducing downstream enantiomeric enrichment costs. Predicted LogP 2.33 and pKa 7.49 enable mild enolate chemistry without β-elimination. Dual electrophilic ketone and reducible nitro group support Nef reaction to trifluoromethyl-cyclopentenones. Sourced at 95%+ purity for immediate dispatch.

Molecular Formula C8H10F3NO3
Molecular Weight 225.16 g/mol
CAS No. 112091-99-3
Cat. No. B039746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Trifluoromethyl-2-nitroethyl)cyclopentanone
CAS112091-99-3
Synonyms2-(1-TRIFLUOROMETHYL-2-NITROETHYL)CYCLOPENTANONE
Molecular FormulaC8H10F3NO3
Molecular Weight225.16 g/mol
Structural Identifiers
SMILESC1CC(C(=O)C1)C(C[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C8H10F3NO3/c9-8(10,11)6(4-12(14)15)5-2-1-3-7(5)13/h5-6H,1-4H2
InChIKeySIEJXCPEXVPLAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 500 g / 1 ton / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Trifluoromethyl-2-nitroethyl)cyclopentanone: Compound Overview


2-(1-Trifluoromethyl-2-nitroethyl)cyclopentanone (CAS 112091-99-3; IUPAC: 2-(1,1,1-trifluoro-3-nitropropan-2-yl)cyclopentan-1-one, molecular formula C₈H₁₀F₃NO₃, MW 225.16 g/mol) is a hybrid β-fluoroalkyl γ-nitroketone that marries a cyclopentanone scaffold with a trifluoromethyl and a nitroalkyl substituent [3]. The compound was first synthesized and fully characterized as part of a broader effort to generate a library of differently fluorinated building blocks via Michael addition of ketone-derived enamines to γ-fluoro-α-nitroalkenes [1][2]. Its dual-function architecture (electrophilic ketone, reducible nitro group, lipophilic CF₃ moiety) defines a reactivity profile that is distinct from non-fluorinated γ-nitroketones and from simple cycloalkanone analogs [1].

2-(1-Trifluoromethyl-2-nitroethyl)cyclopentanone: Why Generic Substitution Fails


The cyclopentanone, cyclohexanone, and cyclobutanone congeners of this scaffold are not interchangeable. The five-membered ring imposes a distinct conformational rigidity that affects both the diastereoselectivity of subsequent reductions and the steric environment of the α-position relative to the β-fluoroalkyl side-chain [1]. Replacing the trifluoromethyl group with a difluoromethyl or non-fluorinated alkyl group alters the electron-withdrawing character at the β-carbon, directly impacting the acidity of the α-proton (predicted pKa ≈ 7.49) and the lipophilicity (predicted LogP ≈ 2.33) that govern partitioning, membrane permeability, and metabolic stability in biologically active derivatives . Furthermore, the nitro group is the lynchpin for downstream transformations—reduction to an amine, Nef reaction to a 1,4-diketone, or conversion to a cyclopentenone—and any analog lacking this functional handle forfeits the synthetic versatility that makes this compound a strategic intermediate [1].

2-(1-Trifluoromethyl-2-nitroethyl)cyclopentanone: Comparative Evidence vs Analogs


Higher Michael Addition Yield with Trifluoronitroalkene

In the seminal synthesis study by Molteni et al. (2006), the target compound (designated 3i) was obtained via Michael addition of morpholine-derived enamine 7c to 3,3,3-trifluoro-1-nitropropene (1a) in 78% isolated yield. The parent cyclopentanone-pyrrolidine enamine adduct (3a) gave only 70% under the same conditions. The 8-percentage-point yield advantage was attributed to the reduced tendency of enamine 7c to form the double-addition by-product 8a, which consumed approximately 15% of the starting material for 7a [1].

Organofluorine Chemistry Michael Addition β-Fluoroalkyl γ-Nitroketone Synthesis

Physicochemical Profile: pKa, LogP, and Boiling Point vs Cyclohexanone Analog

The predicted pKa of 2-(1-trifluoromethyl-2-nitroethyl)cyclopentanone (7.49 ± 0.58) places its α-proton acidity in a range that permits selective enolate formation under mildly basic conditions without the excessive deprotonation risk seen in more acidic β-dicarbonyls . The predicted LogP of 2.33 reflects a favorable balance between aqueous solubility and membrane permeability, while the experimentally determined boiling point range (105–107 °C at 3 Torr) enables vacuum distillation as a viable purification option without thermal decomposition . By contrast, the cyclohexanone analog (CAS 112092-00-9) exhibits a higher computed LogP of 2.72 and a significantly higher predicted boiling point (305 °C at 760 mmHg), making distillation less practical and the compound more lipophilic—potentially advantageous for CNS penetration but less desirable for aqueous-formulation development .

Physicochemical Profiling Medicinal Chemistry Design Lipophilicity Optimization

Diastereocontrol in NaBH₄ Reduction to β-Fluoroalkyl γ-Nitroalcohols

Compound 3i can be selectively reduced at the ketone carbonyl with NaBH₄ to give the corresponding β-fluoroalkyl γ-nitroalcohol (4i) in satisfactory yield, with a diastereomeric ratio of 3.9:1.0, as confirmed by ¹H NMR integration [1]. This contrasts with the parent compound 3a, which upon identical treatment gave a lower diastereomeric ratio (approximately 2:1 reported for closely related substrates) and the cyclohexanone-derived analog 3j, which exhibited poorer diastereocontrol due to the greater conformational flexibility of the six-membered ring. The ability to achieve measurable facial selectivity in the NaBH₄ reduction step is a practical discriminator for programs that require enantiomerically enriched downstream intermediates.

Synthetic Methodology Chiral Building Blocks Nitroalcohol Synthesis

Differentiation-Inducing Activity in Leukemia Cells (Patent Data)

Patent disclosures from the Wisconsin Alumni Research Foundation (WARF) specifically cite 2-(1-trifluoromethyl-2-nitroethyl)cyclopentanone as exhibiting 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte,' supporting its potential use as an anticancer agent, particularly for leukemia, colon cancer, breast cancer, skin cancer, or prostate cancer [1][2]. While the patent does not disclose cell-line IC₅₀ values, the assertion of differentiation-inducing activity—a mechanism orthogonal to classical cytotoxic chemotherapy—distinguishes this fluorinated nitroketone from the majority of γ-nitroketone building blocks, which are predominantly utilized as synthetic intermediates without reported biological activity.

Cancer Cell Differentiation Monocyte Differentiation Anti-Leukemia Agents

2-(1-Trifluoromethyl-2-nitroethyl)cyclopentanone: Optimal Application Scenarios


Large-Scale Synthesis of β-Trifluoromethyl-γ-aminocyclopentanol

When the synthetic route requires a high-yielding Michael adduct that can be reduced to an amino-alcohol with chiral control, compound 3i is the optimal starting material. The 78% isolated yield in the key Michael step—superior to the cyclohexanone analog (55–68%) and the parent pyrrolidine-enamine adduct (70%)—reduces raw material costs in kilogram-scale campaigns [1]. The subsequent NaBH₄ reduction proceeds with a dr of 3.9:1, minimizing the burden of enantiomeric enrichment downstream [1].

Lead Optimization with Balanced LogP and α-Proton Acidity

For medicinal chemistry programs targeting intracellular or membrane-associated targets, the predicted LogP of 2.33 falls within the 'sweet spot' (1–3) associated with good oral bioavailability and low off-target promiscuity, whereas the cyclohexanone analog (LogP 2.72) pushes closer to Lipinski's ceiling . The pKa of 7.49 permits enolate generation under mild conditions (K₂CO₃, RT) without competing β-elimination of the nitro group, a known decomposition pathway for more acidic analogs [1].

Academic Probe Development for Monocyte Differentiation

Groups investigating differentiation therapy for acute myeloid leukemia can utilize this compound as a probe molecule, leveraging the WARF patent disclosures that specifically name it as an inducer of monocyte differentiation [2][3]. While quantitative potency data (IC₅₀) remain proprietary, the compound's commercial availability (95%+ purity from BOC Sciences and other vendors) makes it accessible for independent academic validation, a critical step that the patent literature invites but has not yet delivered .

Synthesis of Fluorinated Cyclopentenones via Nef Reaction

The nitro group in 3i can be converted via the Nef reaction to a 1,4-diketone, which upon intramolecular aldol condensation yields a trifluoromethyl-substituted cyclopentenone—a privileged scaffold in anticancer natural products. The cyclopentanone ring pre-organizes this transformation, whereas the cyclohexanone analog would produce a six-membered enone with different conformational preferences and biological target engagement profiles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-Trifluoromethyl-2-nitroethyl)cyclopentanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.